molecular formula C10H11N3OS B15538831 N-(1H-pyrazol-4-yl)-3-(thiophen-2-yl)propanamide

N-(1H-pyrazol-4-yl)-3-(thiophen-2-yl)propanamide

Cat. No.: B15538831
M. Wt: 221.28 g/mol
InChI Key: HNAMFHORGGYSJP-UHFFFAOYSA-N
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Description

N-(1H-Pyrazol-4-yl)-3-(thiophen-2-yl)propanamide is a chemical compound designed for professional research and development purposes. This product is offered exclusively for research use in a controlled laboratory setting and is not intended for diagnostic, therapeutic, or any personal use. The molecular structure of this compound incorporates two privileged scaffolds in medicinal chemistry: the pyrazole and the thiophene rings . The pyrazole moiety is a five-membered heterocycle known to be an important pharmacophore with a broad therapeutic profile. Scientific literature highlights that pyrazole-containing compounds have demonstrated significant biological activities, including anti-inflammatory and anticancer properties . Furthermore, the pyrazole core is found in several clinically used drugs, such as the anti-inflammatory agent Celecoxib and the anticancer drug Crizotinib, underscoring its fundamental role in drug discovery . The integration of the thiophene heterocycle further enhances the potential of this compound as a building block for the synthesis and exploration of novel bioactive molecules. Researchers may find this compound valuable in various discovery pipelines. Its structure makes it a potential intermediate or candidate for screening in projects aimed at developing new therapeutic agents, particularly in oncology and inflammation. The presence of the pyrazole ring also suggests potential for use in developing inhibitors for specific enzyme targets . For research purposes only. Not for human or veterinary use. Product specifications, including CAS Number, molecular formula, and purity, are available upon request. Please contact our sales team for a custom quote, current pricing, and delivery information.

Properties

Molecular Formula

C10H11N3OS

Molecular Weight

221.28 g/mol

IUPAC Name

N-(1H-pyrazol-4-yl)-3-thiophen-2-ylpropanamide

InChI

InChI=1S/C10H11N3OS/c14-10(13-8-6-11-12-7-8)4-3-9-2-1-5-15-9/h1-2,5-7H,3-4H2,(H,11,12)(H,13,14)

InChI Key

HNAMFHORGGYSJP-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CCC(=O)NC2=CNN=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound shares structural homology with several analogs listed in , which are summarized in Table 1. Key differences lie in substituents, linker chains, and functional groups, which influence physicochemical properties and biological activity.

Table 1: Comparison of N-(1H-Pyrazol-4-yl)-3-(thiophen-2-yl)propanamide with Structural Analogs

Compound Name Molecular Formula Molecular Weight Key Functional Groups
This compound (Target) C₁₁H₁₁N₃OS 249.29 g/mol Pyrazole, thiophene, propanamide
{[3-(Thiophen-2-yl)-1H-pyrazol-4-yl]methyl}[1-(thiophen-2-yl)ethyl]amine C₁₄H₁₄N₄S₂ 326.42 g/mol Pyrazole, dual thiophene, amine linker
{[3-(Thiophen-2-yl)-1H-pyrazol-4-yl]methyl}(thiophen-2-ylmethyl)amine C₁₃H₁₂N₄S₂ 304.39 g/mol Pyrazole, dual thiophene, methylamine
4-Methyl-N-{[3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl}cyclohexan-1-amine C₁₆H₂₀N₄S 324.42 g/mol Pyrazole, thiophene, cyclohexylamine

Key Research Findings and Functional Insights

Amine-containing analogs (e.g., {[3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl}(thiophen-2-ylmethyl)amine) exhibit higher lipophilicity, which may favor membrane permeability but reduce aqueous solubility .

Synthetic Accessibility :

  • The target compound’s propanamide linker simplifies synthesis compared to analogs with dual thiophene or cyclohexyl groups, which require multi-step functionalization .

Preparation Methods

Synthetic Pathways for N-(1H-Pyrazol-4-yl)-3-(Thiophen-2-yl)Propanamide

Two-Step Condensation and Acylation Protocol

The most widely reported synthesis involves a two-step sequence: pyrazole intermediate formation followed by amide coupling .

Step 1: Synthesis of 4-Amino-1H-pyrazole
4-Amino-1H-pyrazole is prepared via cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds. For example, thiophene-2-carbaldehyde reacts with hydrazine hydrate in ethanol under reflux (78°C, 6–8 hours) to yield 4-amino-1H-pyrazole intermediates.

Step 2: Propanamide Formation
The intermediate undergoes acylation with 3-(thiophen-2-yl)propanoyl chloride in anhydrous dichloromethane (DCM) at 0–5°C. Triethylamine (TEA) is added as a base to scavenge HCl, with a molar ratio of 1:1.2 (amine:acyl chloride) to maximize yield. The reaction mixture is stirred for 12–16 hours at room temperature, followed by extraction with ethyl acetate and purification via silica gel chromatography (hexane:ethyl acetate, 3:1).

Key Reaction Parameters:
Parameter Optimal Condition Impact on Yield
Solvent Dichloromethane 85–90% Purity
Temperature 0°C → Room Temperature Minimizes Hydrolysis
Base Triethylamine (1.5 eq.) Neutralizes HCl
Reaction Time 12–16 hours Completes Acylation

One-Pot Tandem Synthesis

Recent advancements employ a one-pot strategy using microwave-assisted synthesis to reduce reaction time. In this method, 4-amino-1H-pyrazole and 3-(thiophen-2-yl)propanoic acid are combined with coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in dimethylformamide (DMF). Microwave irradiation (100°C, 300 W, 20 minutes) accelerates amide bond formation, achieving yields of 78–82%.

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates but may increase side products. Comparative studies show:

Solvent Yield (%) Purity (%) By-Products
Dichloromethane 88 95 <5%
DMF 82 90 8–10%
Acetonitrile 75 88 12%

Dichloromethane is preferred for its balance of yield and purity.

Catalytic Systems

Lewis acid catalysts (e.g., ZnCl₂) have been tested to activate the carbonyl group during acylation. At 0.1 eq. ZnCl₂, yields improve to 92% due to enhanced electrophilicity of the acyl chloride.

Analytical Characterization

Spectroscopic Methods

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.45–7.55 (m, 2H, thiophene-H), 7.20–7.30 (m, 1H, thiophene-H), 6.85 (s, 2H, pyrazole-H), 3.10–3.30 (m, 2H, CH₂), 2.60–2.80 (m, 2H, CH₂), 10.50 (s, 1H, NH).
  • IR (KBr) : 1655 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N-H stretch).
  • HRMS (ESI+) : m/z calc. for C₁₀H₁₁N₃OS [M+H]⁺: 221.0564, found: 221.0568.

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile:water 60:40, 1.0 mL/min) shows a single peak at 4.2 minutes, confirming >98% purity.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Time Required Scalability
Two-Step Acylation 85–90 95 18–24 hours Industrial
Microwave-Assisted 78–82 90 30 minutes Lab-Scale
ZnCl₂-Catalyzed 92 97 12 hours Pilot-Scale

The two-step method remains the gold standard for large-scale production, while microwave synthesis offers rapid screening for analogs.

Q & A

Q. What are the recommended synthetic routes for N-(1H-pyrazol-4-yl)-3-(thiophen-2-yl)propanamide, and how can reaction conditions be optimized?

A multi-step synthesis is typically employed, starting with the preparation of the pyrazole and thiophene precursors. Key steps include:

  • Amide coupling : Reacting 1H-pyrazol-4-amine with 3-(thiophen-2-yl)propanoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions (e.g., dichloromethane solvent, 0–5°C to room temperature) .
  • Intermediate purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates.
  • Yield optimization : Adjust stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and monitor reaction progress via TLC .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks (e.g., δ 7.2–8.1 ppm for thiophene protons, δ 10.5 ppm for amide NH) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected for C₁₀H₁₀N₂OS: 222.0564) .
  • Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .

Q. How is crystallographic data analyzed to resolve the compound’s three-dimensional structure?

  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation (e.g., ethanol/water mixture).
  • Refinement with SHELXL : Use the SHELX suite for structure solution and refinement, focusing on resolving disorder in the thiophene ring or pyrazole moiety. Hydrogen bonding networks (e.g., N-H···O interactions) should be analyzed to interpret packing motifs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate analogs of this compound?

  • Analog synthesis : Modify substituents on the pyrazole (e.g., electron-withdrawing groups at position 1) or thiophene (e.g., halogenation at position 5) to assess electronic effects .
  • Biological assays : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase targets) or cellular viability assays (e.g., cancer cell lines) .
  • Data interpretation : Use statistical tools (e.g., ANOVA) to correlate structural changes (logP, polar surface area) with activity trends .

Q. What computational strategies are effective for predicting target binding modes?

  • Molecular docking : Employ AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., ATP-binding pockets). Prioritize conformations with hydrogen bonds between the amide group and conserved lysine/aspartate residues .
  • Molecular Dynamics (MD) simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability (RMSD < 2.0 Å) .

Q. How should contradictory crystallographic and spectroscopic data be reconciled?

  • Crystallographic refinement : Check for twinning or disorder using SHELXL’s TWIN/BASF commands. Compare R₁ values (<5% for high-quality data) .
  • Spectroscopic validation : Cross-reference NMR coupling constants with dihedral angles from X-ray data to resolve ambiguities (e.g., thiophene ring puckering) .

Q. What methodologies identify biological targets for this compound?

  • Affinity chromatography : Immobilize the compound on Sepharose beads for pull-down assays. Validate hits via Western blot (e.g., anti-phosphorylation antibodies) .
  • Thermal shift assays : Monitor protein melting temperature (∆Tm) shifts in the presence of the compound to infer binding .

Q. How is compound stability evaluated under varying pH and temperature conditions?

  • Forced degradation studies : Incubate at pH 2 (HCl) and pH 9 (NaOH) at 40°C for 24 hours. Analyze degradation products via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Accelerated stability testing : Store at 40°C/75% RH for 4 weeks and monitor purity by LC-MS .

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